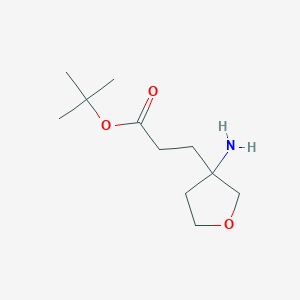
Tert-butyl 3-(3-aminooxolan-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-aminooxolan-3-yl)propanoate, commonly known as BOA ester, is a chemical compound that has gained significant attention in scientific research. BOA ester is a prodrug of BOA, which is a potent inhibitor of the enzyme acetolactate synthase (ALS). ALS is an essential enzyme for the biosynthesis of branched-chain amino acids (BCAAs) in plants, fungi, and bacteria. BOA ester has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Wirkmechanismus
BOA ester is a prodrug of BOA, which is a potent inhibitor of Tert-butyl 3-(3-aminooxolan-3-yl)propanoate. This compound is an enzyme that catalyzes the conversion of pyruvate and 2-ketobutyrate to acetolactate, which is a precursor of BCAAs. BOA inhibits this compound by binding to its active site and blocking the formation of acetolactate. BOA ester is converted to BOA in vivo by esterase enzymes, and BOA then inhibits this compound.
Biochemical and Physiological Effects:
BOA ester has been shown to have no significant toxic effects on animals and humans. However, BOA ester can be metabolized to BOA, which is toxic to plants. BOA inhibits the biosynthesis of BCAAs in plants, leading to stunted growth and death. BOA ester has been used to study the effects of this compound inhibitors on plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
BOA ester has several advantages for use in scientific research. BOA ester is stable and easy to handle, and it can be stored for long periods without degradation. BOA ester can be easily converted to BOA in vivo, allowing for precise control of the concentration of BOA. However, BOA ester has some limitations. BOA ester can be metabolized to BOA by esterase enzymes, which can lead to variability in the concentration of BOA. BOA ester can also be hydrolyzed by water, leading to the formation of BOA and other byproducts.
Zukünftige Richtungen
There are several future directions for the use of BOA ester in scientific research. One direction is the development of new Tert-butyl 3-(3-aminooxolan-3-yl)propanoate inhibitors with improved efficacy and selectivity. BOA ester can be used to study the structure-activity relationship of this compound inhibitors and to identify new compounds with improved properties. Another direction is the use of BOA ester to study the metabolism of this compound inhibitors in plants and to investigate the mode of action of this compound inhibitors. BOA ester can also be used to study the effects of this compound inhibitors on non-target organisms, such as insects and mammals. Finally, BOA ester can be used to develop new herbicides with improved selectivity and reduced environmental impact.
Synthesemethoden
BOA ester can be synthesized using different methods, including the reaction of tert-butyl 3-bromopropionate with 3-aminooxetan-3-ol, followed by deprotection of the tert-butyl group using trifluoroacetic acid. Another method involves the reaction of tert-butyl 3-bromopropionate with 3-aminooxetane, followed by hydrolysis of the ester group using sodium hydroxide. The synthesis of BOA ester using these methods has been reported to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
BOA ester has been used extensively in scientific research as a tool to study the mechanism of action of Tert-butyl 3-(3-aminooxolan-3-yl)propanoate inhibitors. This compound inhibitors have been widely used as herbicides, but their use has been limited due to the development of resistance in plants. BOA ester has been used to study the structure-activity relationship of this compound inhibitors and to develop new this compound inhibitors with improved efficacy and selectivity. BOA ester has also been used to study the metabolism of this compound inhibitors in plants and to investigate the mode of action of this compound inhibitors.
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-aminooxolan-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)4-5-11(12)6-7-14-8-11/h4-8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUNJPJILHEIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1(CCOC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

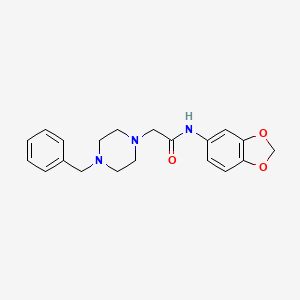

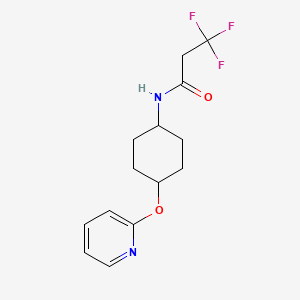
![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)
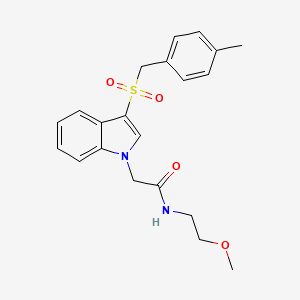
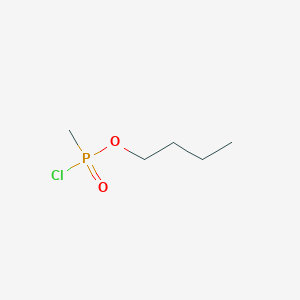



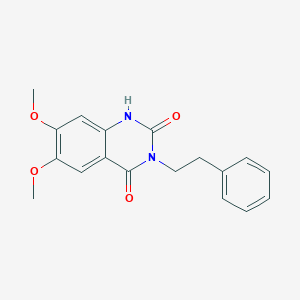

![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2407639.png)

